Cas no 2248346-84-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate)

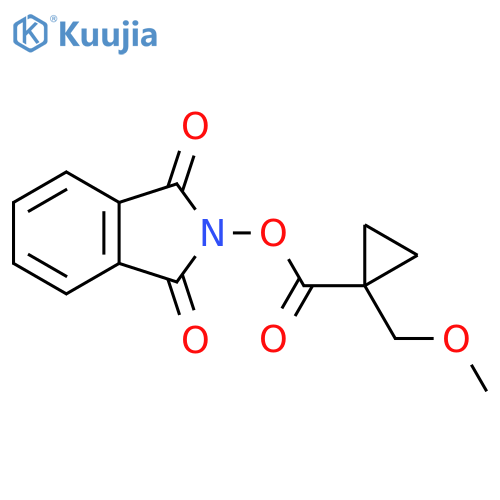

2248346-84-9 structure

商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- EN300-6513483

- 2248346-84-9

- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate

-

- インチ: 1S/C14H13NO5/c1-19-8-14(6-7-14)13(18)20-15-11(16)9-4-2-3-5-10(9)12(15)17/h2-5H,6-8H2,1H3

- InChIKey: WLEYMFSPMUGSHZ-UHFFFAOYSA-N

- ほほえんだ: O(C)CC1(C(=O)ON2C(C3C=CC=CC=3C2=O)=O)CC1

計算された属性

- せいみつぶんしりょう: 275.07937252g/mol

- どういたいしつりょう: 275.07937252g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 433

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 72.9Ų

- 疎水性パラメータ計算基準値(XlogP): 1.1

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-6513483-0.05g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate |

2248346-84-9 | 95.0% | 0.05g |

$827.0 | 2025-03-14 | |

| Enamine | EN300-6513483-0.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate |

2248346-84-9 | 95.0% | 0.5g |

$946.0 | 2025-03-14 | |

| Enamine | EN300-6513483-0.1g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate |

2248346-84-9 | 95.0% | 0.1g |

$867.0 | 2025-03-14 | |

| Enamine | EN300-6513483-1.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate |

2248346-84-9 | 95.0% | 1.0g |

$986.0 | 2025-03-14 | |

| Enamine | EN300-6513483-0.25g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate |

2248346-84-9 | 95.0% | 0.25g |

$906.0 | 2025-03-14 | |

| Enamine | EN300-6513483-5.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate |

2248346-84-9 | 95.0% | 5.0g |

$2858.0 | 2025-03-14 | |

| Enamine | EN300-6513483-2.5g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate |

2248346-84-9 | 95.0% | 2.5g |

$1931.0 | 2025-03-14 | |

| Enamine | EN300-6513483-10.0g |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate |

2248346-84-9 | 95.0% | 10.0g |

$4236.0 | 2025-03-14 |

1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate 関連文献

-

Yanli Ji,Yan Song,Jijun Zou,Wenbo Mi Phys. Chem. Chem. Phys., 2018,20, 6100-6107

-

Xu Zhang,K. P. Rakesh,Hua-Li Qin Chem. Commun., 2019,55, 2845-2848

-

Shilong Wang,Yuanyuan Zhang,Guixin Liu,Hui Xu,Lijuan Song,Jinchun Chen,Jiazhu Li,Zhen Zhang Org. Chem. Front., 2021,8, 599-604

-

Yu Zhang,Jérémy R. Rouxel,Jochen Autschbach,Niranjan Govind,Shaul Mukamel Chem. Sci., 2017,8, 5969-5978

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

2248346-84-9 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(methoxymethyl)cyclopropane-1-carboxylate) 関連製品

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 164414-62-4(5-bromo-7-methoxy-1-benzofuran)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 1006464-09-0(3-(5-Methylfuran-2-yl)-1H-pyrazole-4-carbaldehyde)

- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)

- 1245645-65-1(4-(2-bromoethyl)indol-2-one)

- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬